N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O2S2 and its molecular weight is 477.93. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , exhibit potent antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. Some derivatives were found to have activities comparable to doxorubicin, a commonly used chemotherapeutic agent (Hafez & El-Gazzar, 2017). Another study focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, highlighting one particular derivative as the most active against the human breast adenocarcinoma cell line MCF7, showcasing the potential of these compounds in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
Enzyme Inhibition for Cancer Therapy
One study explored the dual inhibitory potential of classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes involved in the nucleotide biosynthesis pathway. The compounds showed potent inhibitory activities, suggesting their application in developing novel cancer therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another research area for thieno[3,2-d]pyrimidine derivatives involves their antimicrobial properties. A study synthesized new derivatives and evaluated their antimicrobial activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Structural and Spectroscopic Studies
Several studies have focused on the structural characterization and analysis of thieno[3,2-d]pyrimidine derivatives. For example, research on the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on these molecules provides insight into their stability and interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O2S2/c1-11-3-2-4-15(22)18(11)26-17(28)10-31-21-25-16-5-6-30-19(16)20(29)27(21)14-8-12(23)7-13(24)9-14/h2-9H,10H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRBKAAIYBCHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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